3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile
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Overview
Description
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile is a complex organic compound with the molecular formula C16H12BrClFNO2. This compound is notable for its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromo-4-hydroxy-5-ethoxybenzonitrile with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluorobenzyl bromide
- 2-Chloro-4-fluorobenzyl bromide
- 3-Bromo-4-fluorobenzylamine hydrochloride
Uniqueness
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile is unique due to its combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where such properties are desired.
Properties
Molecular Formula |
C16H12BrClFNO2 |
---|---|
Molecular Weight |
384.62 g/mol |
IUPAC Name |
3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzonitrile |
InChI |
InChI=1S/C16H12BrClFNO2/c1-2-21-15-6-10(8-20)5-13(17)16(15)22-9-11-3-4-12(19)7-14(11)18/h3-7H,2,9H2,1H3 |
InChI Key |
JCHFXVBRYDCELV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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